

Application Notes and Protocols for AF 555 Carboxylic Acid Conjugation to Antibodies

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Compound of Interest

Compound Name: AF 555 carboxylic acid

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Introduction

Fluorescently labeled antibodies are indispensable tools in a wide range of life science research and diagnostic applications, including flow cytometry, immunofluorescence microscopy, and immunoassays. AF 555, a bright and photostable orange-fluorescent dye, is an excellent choice for antibody conjugation.^{[1][2]} This document provides detailed application notes and experimental protocols for the conjugation of **AF 555 carboxylic acid** to antibodies using the reliable and widely used 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

AF 555 is a hydrophilic fluorophore with a high fluorescence quantum yield, making it suitable for sensitive detection of low-abundance targets.^{[1][2]} Its spectral properties, with excitation and emission maxima around 555 nm and 565 nm respectively, are well-suited for standard laser lines and filter sets.^[3] Furthermore, AF 555 conjugates are known for their brightness and photostability, which is crucial for imaging experiments that require long exposure times.^[4]

The conjugation process involves the activation of the carboxylic acid group on the AF 555 dye with EDC and NHS to form a semi-stable NHS ester. This activated dye then readily reacts with primary amines (e.g., on lysine residues) on the antibody to form a stable amide bond.^{[5][6]}

Data Presentation

Spectral Properties of AF 555 Dye

Property	Value	Reference
Maximum Excitation (λ_{ex})	~555 nm	[3]
Maximum Emission (λ_{em})	~565 nm	[3]
Extinction Coefficient	152,000 $\text{cm}^{-1}\text{M}^{-1}$	[7]
Fluorescence Quantum Yield	0.14	[7]

Recommended Conjugation Parameters

Parameter	Recommended Range	Notes
Antibody Concentration	1-10 mg/mL	Higher concentrations generally lead to higher labeling efficiency.[8]
Dye-to-Antibody Molar Ratio	5:1 to 20:1	The optimal ratio should be determined empirically for each antibody.[9]
Optimal Degree of Labeling (DOL)	2 - 10	A DOL in this range typically provides a good balance between signal intensity and retained antibody function.[9] For IgG, a DOL of 4-7 is often optimal.[3]
Reaction pH (Activation)	4.5 - 6.0	Most efficient for EDC activation of the carboxylic acid.[5]
Reaction pH (Conjugation)	7.0 - 8.5	Facilitates the reaction of the NHS ester with primary amines on the antibody.[5]
Reaction Time	1 - 2 hours at room temperature or overnight at 4°C	
Storage of Conjugate	4°C for short-term, -20°C or -80°C for long-term	Store in the dark. Avoid repeated freeze-thaw cycles. [3]

Experimental Protocols

Materials

- Purified antibody (free of amine-containing buffers like Tris and stabilizers like BSA)
- **AF 555 carboxylic acid**

- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS) or Sulfo-NHS
- Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
- Coupling Buffer (e.g., 1X PBS, pH 7.2-7.4)
- Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
- Anhydrous dimethyl sulfoxide (DMSO)
- Purification column (e.g., Sephadex G-25)
- Spectrophotometer

Protocol 1: Two-Step Antibody Conjugation

This two-step protocol is generally recommended as it minimizes the risk of antibody-antibody crosslinking.

Step 1: Activation of **AF 555 Carboxylic Acid**

- Prepare AF 555 Stock Solution: Dissolve **AF 555 carboxylic acid** in anhydrous DMSO to a final concentration of 10 mg/mL.
- Prepare Activation Reaction: In a microcentrifuge tube, combine the desired molar excess of **AF 555 carboxylic acid** stock solution with Activation Buffer.
- Add EDC and NHS: Add a 2-10 molar excess of EDC and a 2-5 molar excess of NHS (or Sulfo-NHS for improved water solubility) to the AF 555 solution.[\[5\]](#)
- Incubate: Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing, protected from light.[\[5\]](#)

Step 2: Conjugation to Antibody

- Prepare Antibody: Ensure the antibody is in an amine-free buffer (e.g., PBS). If necessary, perform a buffer exchange using a desalting column. The antibody concentration should

ideally be between 2-10 mg/mL.[3]

- **Combine Activated Dye and Antibody:** Add the activated AF 555 NHS-ester solution to the antibody solution.
- **Adjust pH:** If necessary, adjust the pH of the reaction mixture to 7.2-8.5 with the Coupling Buffer to facilitate the reaction with the antibody's primary amines.[5]
- **Incubate:** Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.

Step 3: Purification of the Conjugate

- **Quench Reaction:** Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS-ester. Incubate for 15-30 minutes at room temperature.
- **Purify Conjugate:** Separate the labeled antibody from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.[9]
- **Collect Fractions:** Collect the fractions containing the fluorescently labeled antibody, which will typically be the first colored fractions to elute.

Protocol 2: Characterization of the Conjugate

- **Measure Absorbance:** Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and ~555 nm (for AF 555 concentration) using a spectrophotometer.
- **Calculate Degree of Labeling (DOL):** The DOL, or the average number of dye molecules per antibody, can be calculated using the following formula:

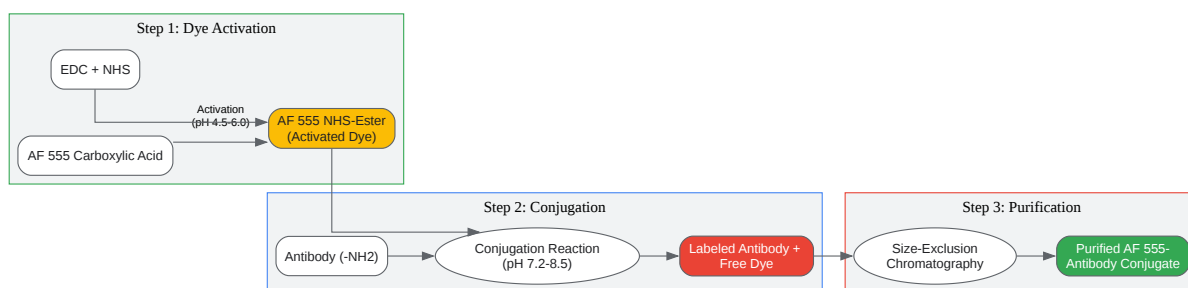
$$\text{DOL} = (A_{\text{max}} \times \epsilon_{\text{protein}}) / [(A_{280} - (A_{\text{max}} \times \text{CF}_{280})) \times \epsilon_{\text{dye}}]$$

Where:

- A_{max} = Absorbance of the conjugate at the dye's maximum absorption wavelength (~555 nm)

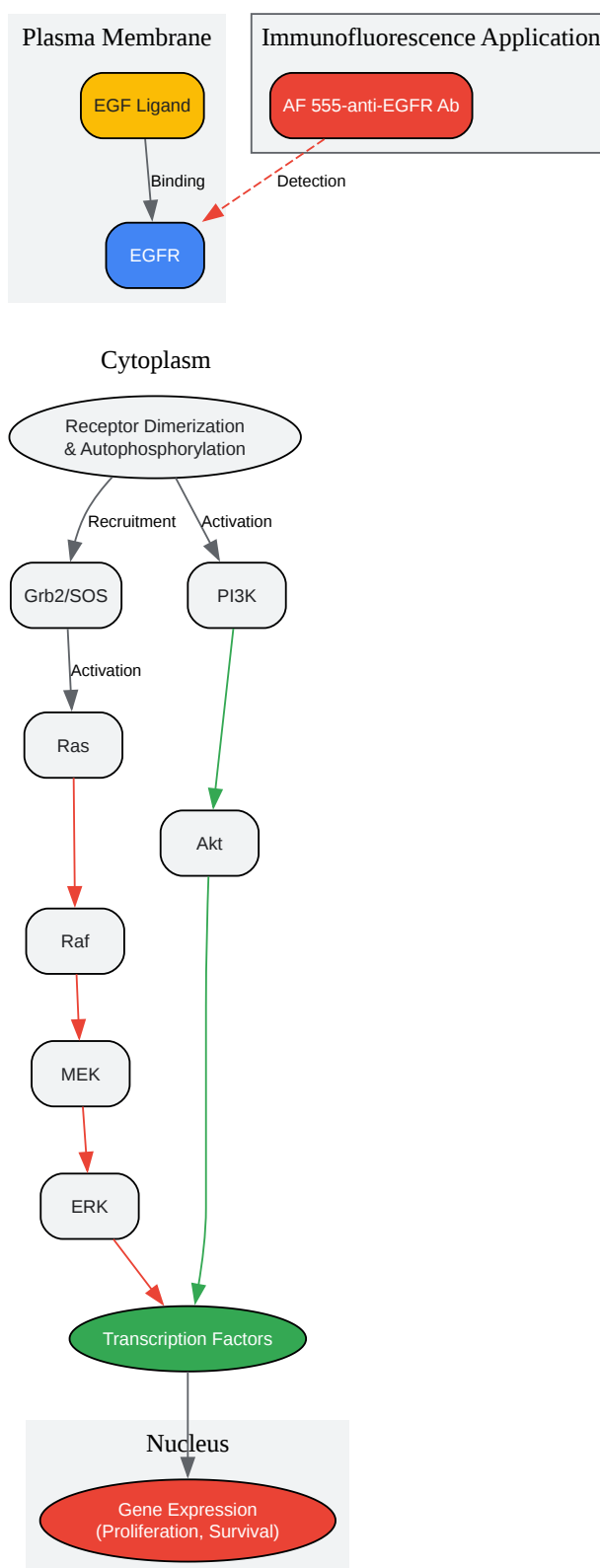
- A_{280} = Absorbance of the conjugate at 280 nm
- $\epsilon_{\text{protein}}$ = Molar extinction coefficient of the antibody at 280 nm (e.g., $\sim 210,000 \text{ M}^{-1}\text{cm}^{-1}$ for IgG)
- ϵ_{dye} = Molar extinction coefficient of the dye at its A_{max} ($152,000 \text{ M}^{-1}\text{cm}^{-1}$ for AF 555)
- CF_{280} = Correction factor for the dye's absorbance at 280 nm (A_{280} / A_{max} for the free dye)

Visualizations



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Caption: Workflow for the two-step conjugation of **AF 555 carboxylic acid** to an antibody.



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Caption: Simplified EGFR signaling pathway and the application of an AF 555-labeled anti-EGFR antibody for its detection.

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